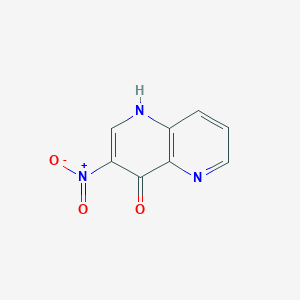

4-Hydroxy-3-nitro-1,5-naphthyridine

Description

Overview of Naphthyridine Isomers and Classification

Naphthyridines are a class of organic compounds that are diazanaphthalenes, meaning they have a molecular formula of C₈H₆N₂. wikipedia.org They consist of two fused pyridine (B92270) rings. Depending on the position of the two nitrogen atoms in the rings, ten constitutional isomers of naphthyridine exist. researchgate.netnih.gov These isomers are classified based on the locants of the nitrogen atoms in the bicyclic system. The six main isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). benthamdirect.com The reactivity and properties of each isomer can vary significantly, influencing their applications in different fields. researchgate.net

Historical Development in Naphthyridine Research

The study of naphthyridines dates back to the late 19th and early 20th centuries, with initial research focusing on their synthesis and basic characterization. A significant milestone in naphthyridine chemistry was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in 1962. nih.govmdpi.com This discovery spurred a wave of research into the medicinal applications of naphthyridines, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net Over the years, synthetic methodologies have evolved, with the development of more efficient and versatile reactions for constructing the naphthyridine core, such as the Skraup, Friedländer, and Gould-Jacobs reactions. nih.govmdpi.com

Importance of 1,5-Naphthyridines in Chemical and Biological Sciences

Among the various naphthyridine isomers, the 1,5-naphthyridine (B1222797) scaffold has emerged as a particularly important structural motif in both chemical and biological sciences. nih.govnih.gov These compounds are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov The unique electronic and structural features of the 1,5-naphthyridine ring system make it a versatile building block in the design of novel therapeutic agents and functional materials. researchgate.netresearchgate.net For instance, 1,5-naphthyridine derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting their potential in drug discovery. nih.gov Furthermore, their ability to act as ligands for metal complexes has opened up applications in catalysis and materials science. nih.govresearchgate.net

Scope and Focus of Academic Research on 4-Hydroxy-3-nitro-1,5-naphthyridine

Within the vast family of 1,5-naphthyridines, the specific compound This compound has been a subject of focused academic research. This particular derivative incorporates a hydroxyl (-OH) group at the 4-position and a nitro (-NO₂) group at the 3-position of the 1,5-naphthyridine core. The presence of these functional groups significantly influences the molecule's chemical reactivity and potential biological activity.

Research on this compound primarily revolves around its synthesis, characterization, and exploration of its utility as a synthetic intermediate for creating more complex molecules. The electron-withdrawing nature of the nitro group and the potential for the hydroxyl group to act as a directing group or be converted into other functionalities make this compound a valuable precursor in organic synthesis.

While the broader class of nitro-containing compounds is known for a wide range of biological activities, including antimicrobial and antineoplastic effects, the specific biological profile of this compound is an area of ongoing investigation. mdpi.com The following sections of this article will delve into the known chemical properties, synthesis, and reactivity of this specific compound, based on available scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-10-5-2-1-3-9-7(5)8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZZDZZOBAZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=CN2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612718 | |

| Record name | 3-Nitro-1,5-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85938-78-9 | |

| Record name | 3-Nitro-1,5-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Nitro 1,5 Naphthyridine and Its Derivatives

General Strategies for 1,5-Naphthyridine (B1222797) Core Construction

The construction of the bicyclic 1,5-naphthyridine ring system is a cornerstone of synthesizing its various derivatives. Several classical and modern synthetic strategies have been developed to achieve this, primarily centered around cyclization and cycloaddition reactions. These methods provide access to the core structure, which can then be further modified to yield the target compound.

Cyclization Reactions

Cyclization reactions are the most prevalent methods for constructing the 1,5-naphthyridine framework, typically involving the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine ring.

The Skraup synthesis, a venerable method in heterocyclic chemistry, has been adapted for the preparation of 1,5-naphthyridines. The classical approach involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. cerritos.edu The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine core. cerritos.edu

Modifications to the Skraup synthesis have been developed to improve yields and expand the substrate scope. These modifications often involve the use of milder catalysts and alternative reagents. For instance, catalysts such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been employed. Good results have been reported using iodine as a catalyst in a dioxane/water mixture. Furthermore, sodium m-nitrobenzenesulfonate has been used as an effective oxidant, offering higher yields and better reproducibility compared to traditional oxidizing agents.

| Reactants | Conditions | Product | Yield |

| 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | Varies |

| 3-Aminopyridine, Glycerol | Iodine, Dioxane/Water | 1,5-Naphthyridine | Good |

| 3-Aminopyridine, Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | 45-50% |

The Friedländer annulation is another powerful tool for the synthesis of 1,5-naphthyridines. researchgate.netmdpi.com This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). scielo.bryoutube.comresearchgate.net The reaction is typically catalyzed by either an acid or a base. youtube.com The versatility of the Friedländer synthesis allows for the introduction of various substituents onto the newly formed pyridine ring, making it a valuable method for accessing functionalized 1,5-naphthyridines. While the search results primarily discuss the Friedländer synthesis in the context of quinolines and 1,8-naphthyridines, the underlying principle of condensing an ortho-aminoaromatic aldehyde or ketone with a carbonyl compound containing an α-methylene group is broadly applicable to the synthesis of various fused pyridine systems, including 1,5-naphthyridines. scielo.bryoutube.comresearchgate.net

| Reactants | Catalyst | Product |

| 2-Aminopyridine-3-carbaldehyde, Ketone/Ester | Acid or Base | Substituted 1,5-Naphthyridine |

The Gould-Jacobs reaction is a particularly relevant and widely used method for the synthesis of 4-hydroxyquinoline derivatives, and by extension, 4-hydroxy-1,5-naphthyridine scaffolds. nih.govbldpharm.com This reaction sequence begins with the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate or a similar malonic ester derivative. bldpharm.com The resulting intermediate then undergoes a thermal cyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. bldpharm.com Subsequent hydrolysis and decarboxylation of the ester group yield the desired 4-hydroxy-1,5-naphthyridine. bldpharm.com

A key advantage of the Gould-Jacobs reaction is its directness in establishing the 4-hydroxy substitution pattern, which is a crucial feature of the target molecule. The reaction proceeds through a 6-electron cyclization process. bldpharm.com The initial condensation product, an anilidomethylenemalonic ester, undergoes thermal cyclization to form the 4-oxo (or tautomeric 4-hydroxy) ring system. bldpharm.com

| Reactants | Conditions | Intermediate | Final Product |

| 3-Aminopyridine, Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal Cyclization | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 4-Hydroxy-1,5-naphthyridine |

A variation of the malonic ester synthesis involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). nih.govmdpi.comdigitallibrary.co.in This highly acidic cyclic compound can be used as a malonate equivalent in condensations with 3-aminopyridines. nih.gov The initial reaction typically forms an enamine intermediate. nih.gov Subsequent heat-assisted intramolecular cyclization, often carried out in a high-boiling solvent like Dowtherm A or diphenyl ether, leads to the formation of the 4-hydroxy-1,5-naphthyridine ring system. nih.gov This method provides an alternative route to the 4-hydroxy substituted core structure.

| Reactants | Conditions | Intermediate | Final Product |

| 3-Aminopyridine, Meldrum's Acid | 1. Condensation; 2. Thermal Cyclization in Dowtherm A | Enamine adduct | 4-Hydroxy-1,5-naphthyridine |

Cycloaddition Reactions

Cycloaddition reactions offer an alternative and often elegant approach to the construction of the 1,5-naphthyridine core, allowing for the formation of multiple carbon-carbon bonds in a single step. One notable example is the aza-Diels-Alder reaction, also known as the Povarov reaction. In this type of [4+2] cycloaddition, an imine, generated in situ from a 3-aminopyridine and an aldehyde, reacts with an alkene. The resulting tetrahydro-1,5-naphthyridine can then be aromatized to afford the 1,5-naphthyridine derivative. This methodology provides a convergent route to substituted 1,5-naphthyridines with control over stereochemistry in the initial cycloadduct.

Another cycloaddition strategy involves the reaction of N-(3-pyridyl)aldimines with alkynes, which proceeds via an electrocyclic ring closure. This reaction is typically promoted by a Lewis acid and is thought to occur through a stepwise [4+2]-cycloaddition mechanism.

| Reaction Type | Reactants | Intermediate | Product |

| Aza-Diels-Alder (Povarov) | 3-Aminopyridine, Aldehyde, Alkene | Tetrahydro-1,5-naphthyridine | Substituted 1,5-Naphthyridine |

| [4+2] Cycloaddition | N-(3-pyridyl)aldimine, Alkyne | Heterocyclic intermediate | Substituted 1,5-Naphthyridine |

The synthesis of 4-hydroxy-3-nitro-1,5-naphthyridine would logically proceed from a 4-hydroxy-1,5-naphthyridine intermediate, prepared by one of the methods described above, followed by an electrophilic nitration step. The introduction of the nitro group at the C3 position is achieved by treating the 4-hydroxy-1,5-naphthyridine with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. cerritos.edumasterorganicchemistry.comdocbrown.info The electron-donating hydroxyl group at the C4 position activates the ring towards electrophilic substitution, directing the incoming nitro group to the adjacent C3 position. The existence of 3-Nitro-1,5-naphthyridin-4-ol is confirmed by its commercial availability. bldpharm.com

Regioselective Introduction of the Nitro Group on Naphthyridine Scaffolds

Once the 1,5-naphthyridine scaffold is constructed, the introduction of substituents is the next critical step in synthesizing the target molecule, this compound. The introduction of a nitro group is typically achieved through electrophilic aromatic substitution. However, the reactivity of the 1,5-naphthyridine system towards electrophiles is complex due to the presence of two deactivating nitrogen atoms, which can also be protonated under acidic nitrating conditions.

The direct nitration of aromatic and heteroaromatic compounds is a fundamental reaction, typically employing a mixture of nitric acid and sulfuric acid. semanticscholar.org However, the regioselectivity of nitration on the 1,5-naphthyridine ring is highly dependent on the reaction conditions and the substituents already present on the ring. The two pyridine rings are electron-deficient, making them less susceptible to electrophilic attack than benzene.

In fused 1,5-naphthyridine systems, the position of nitration can be directed to a more electron-rich part of the molecule. For example, the nitration of 6-methylbenzo[b] nih.govresearchgate.netnaphthyridine with a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene ring, in the para position to the methyl group. mdpi.com This indicates that the benzene ring is significantly more activated towards electrophilic substitution than the electron-poor 1,5-naphthyridine core. mdpi.com

For the parent 1,5-naphthyridine, electrophilic substitution is expected to be difficult. The formation of N-oxides can be used to activate the ring for both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov This suggests that nitration of a pre-functionalized 1,5-naphthyridine, such as a 4-hydroxy-1,5-naphthyridine, might proceed with different regioselectivity due to the directing effect of the hydroxyl group.

The nitration of naphthyridine derivatives can sometimes lead to unexpected or "unusual" products, highlighting the intricate electronic nature of these heterocyclic systems. While specific studies on unusual nitration of the parent 1,5-naphthyridine are not detailed in the provided sources, related systems offer valuable insights.

For instance, studies on the diazotization of substituted 7-amino-1,8-naphthyridines have shown that mixtures of hydroxy and hydroxy-nitro derivatives can be obtained. researchgate.net The formation of the nitro derivative in this context depends on factors like the nature and position of substituents and the amount of sodium nitrite used. researchgate.net This suggests that under certain conditions, nitration can occur in positions that might not be predicted by simple electronic arguments.

Furthermore, in the synthesis of a dithieno[3,2-c:3,2-h] nih.govresearchgate.netnaphthyridine-5,10-dione derivative, nitration at low temperature was found to be selective for a specific position on the thiophene ring fused to the naphthyridine core. nih.gov This again demonstrates that in fused systems, the reaction is directed to the more reactive ring. These examples underscore the complexity of predicting nitration patterns in complex naphthyridine systems and the necessity for empirical investigation to determine the regiochemical outcome for a specific substrate like 4-hydroxy-1,5-naphthyridine.

Influence of Substituents on Nitration Regioselectivity and Yields

The introduction of a nitro group onto the 1,5-naphthyridine ring is a critical step in the synthesis of the target compound. The regioselectivity and yield of this electrophilic aromatic substitution are profoundly influenced by the nature and position of existing substituents on the naphthyridine core. The reactivity of 1,5-naphthyridines in such substitutions shows similarities to that of quinolines nih.gov.

In the case of 4-hydroxy-1,5-naphthyridine, the hydroxyl group at the C-4 position is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Due to the electronic properties of the 1,5-naphthyridine ring system, the C-3 position is electronically favored for nitration. The electron-donating nature of the hydroxyl group increases the electron density at the C-3 position, facilitating the attack of the nitronium ion (NO₂⁺).

While specific studies detailing the nitration of various substituted 4-hydroxy-1,5-naphthyridines are not extensively documented in readily available literature, the synthesis of the related compound, 4-methylamino-3-nitro-1,5-naphthyridine, has been reported nih.gov. This successful synthesis implies that the C-3 position is indeed susceptible to nitration. The presence of other substituents on the ring can further modulate the reactivity and regioselectivity. Electron-donating groups would be expected to enhance the reaction rate and yield, while electron-withdrawing groups would likely decrease the reactivity and may influence the position of nitration.

Introduction of the Hydroxy Group on Naphthyridine Rings

The incorporation of a hydroxyl group at the C-4 position of the 1,5-naphthyridine skeleton is a key transformation that can be achieved through several synthetic routes.

Cyclization Reactions Yielding Hydroxylated Naphthyridines

One of the most prominent methods for constructing the 4-hydroxy-1,5-naphthyridine core is through cyclization reactions, with the Gould-Jacobs reaction being a classic and effective approach nih.govwikipedia.org. This reaction involves the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization nih.gov. The initial condensation forms an intermediate that, upon heating, undergoes an intramolecular cyclization to yield the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation can then furnish the desired 4-hydroxy-1,5-naphthyridine nih.govwikipedia.org.

The versatility of the Gould-Jacobs reaction allows for the synthesis of various substituted 4-hydroxy-1,5-naphthyridines by starting with appropriately substituted 3-aminopyridines. For instance, the synthesis of 4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile derivatives has been accomplished using substituted 3-aminopyridines and ethyl (ethoxymethylene)cyanoacetate, with the cyclization step being carried out either under microwave irradiation or by heating in Dowtherm-A researchgate.net.

The following table summarizes the synthesis of various 4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile derivatives from different substituted 3-aminopyridines researchgate.net:

| Substituent (R) on 3-Aminopyridine | Product | Yield (Microwave) | Yield (Dowtherm-A) |

| H | 4-Hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 85% | 78% |

| 6-Amino | 6-Amino-4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 82% | 75% |

| 6-Methyl | 4-Hydroxy-6-methyl- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 88% | 80% |

| 6-Methoxy | 4-Hydroxy-6-methoxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 84% | 76% |

| 6-Fluoro | 6-Fluoro-4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 80% | 72% |

| 6-Chloro | 6-Chloro-4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile | 86% | 79% |

Another related cyclization method is the Conrad-Limpach reaction, which involves the thermal condensation of a primary aromatic amine with a β-ketoester, followed by cyclization to afford naphthyridin-4-ones nih.gov.

Formation of Hydroxy and Hydroxy-Nitro Derivatives via Diazotization

The conversion of an amino group to a hydroxyl group via a diazonium salt intermediate is a well-established transformation in aromatic chemistry and can be applied to the synthesis of hydroxylated naphthyridines. This method is particularly useful for introducing a hydroxyl group at a specific position when a suitable amino-substituted precursor is available.

While a direct experimental procedure for the diazotization of 3-nitro-1,5-naphthyridin-4-amine to yield this compound is not explicitly detailed in the provided search results, the general principle of this reaction is applicable. The process would involve treating the amino-nitro-naphthyridine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the corresponding diazonium salt. Gentle heating of the diazonium salt solution would then lead to its decomposition and the formation of the desired this compound.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility in accessing the target molecule and its derivatives.

A divergent synthesis would typically start from a common intermediate, such as 4-hydroxy-1,5-naphthyridine, which can be prepared via the Gould-Jacobs reaction. This precursor can then be subjected to nitration to introduce the nitro group at the 3-position. Further functionalization of either the hydroxyl group or other positions on the naphthyridine ring would lead to a library of derivatives.

A convergent synthesis , on the other hand, would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. For instance, a substituted 3-aminopyridine fragment already containing a precursor to the nitro group could be condensed with a malonate derivative in a Gould-Jacobs type reaction to directly form the substituted this compound ring system. While specific examples for the target molecule are not detailed, multicomponent strategies for synthesizing other naphthyridine derivatives have been reported, which embody the principles of convergent synthesis.

Development of Scale-Up Methodologies for Naphthyridine Synthesis

The transition from laboratory-scale synthesis to large-scale production of naphthyridine derivatives presents several challenges that necessitate the development of robust and efficient scale-up methodologies. While specific details for the large-scale synthesis of this compound are not available, general principles and reported scale-up efforts for related compounds provide valuable insights.

A key consideration in scaling up is the choice of synthetic route. Reactions that are high-yielding, use readily available and inexpensive starting materials, and avoid hazardous reagents are preferred. The Gould-Jacobs reaction, for example, has been utilized in the multikilogram scale synthesis of a 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivative, demonstrating its scalability nih.gov.

Challenges in scaling up naphthyridine synthesis can include:

Reaction Conditions: High-temperature cyclizations, such as those in the Gould-Jacobs reaction, require specialized equipment for safe and efficient heat transfer on a large scale.

Purification: The purification of intermediates and the final product can be challenging. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Safety: The use of nitrating agents requires careful handling and control of reaction conditions to mitigate the risks of exothermic reactions and the formation of explosive byproducts.

Waste Management: The development of environmentally benign processes with reduced solvent usage and waste generation is a critical aspect of modern scale-up chemistry.

Addressing these challenges often involves process optimization, including the selection of optimal solvents, catalysts, and reaction temperatures, as well as the development of efficient work-up and purification procedures.

Chemical Transformations and Reactivity of 4 Hydroxy 3 Nitro 1,5 Naphthyridine

Electrophilic Substitution Reactions

The 1,5-naphthyridine (B1222797) ring system is generally deactivated towards electrophilic substitution due to the presence of the nitrogen atoms. nih.gov However, the reactivity can be influenced by the existing substituents. While specific studies on electrophilic substitution of 4-Hydroxy-3-nitro-1,5-naphthyridine are not extensively detailed, general principles of electrophilic substitution on naphthyridine rings suggest that reactions would likely occur at positions not occupied by the nitro and hydroxyl groups, and would be influenced by the directing effects of these substituents.

Nucleophilic Substitution Reactions, including Amination of Nitro Groups

Nucleophilic substitution reactions are a key feature of 1,5-naphthyridine chemistry. mdpi.com The nitro group in this compound can be the target of nucleophilic attack. While direct displacement of the nitro group is possible, a more common reaction is the amination of the nitro group itself. For instance, some 2-substituted-3-nitro-1,5-naphthyridine derivatives undergo methylamination with a solution of potassium permanganate (B83412) in liquid methylamine (B109427) to yield 4-methylamino-3-nitro-1,5-naphthyridine. mdpi.comnih.gov

Additionally, the hydroxyl group can be converted into a better leaving group, such as a halogen, to facilitate nucleophilic substitution. nih.gov For example, 4-hydroxy-1,5-naphthyridines can be converted to 4-chloro-1,5-naphthyridines, which can then undergo nucleophilic substitution with various amines. nih.gov This indirect amination provides a versatile route to a variety of 4-amino substituted 1,5-naphthyridines. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-substituted-3-nitro-1,5-naphthyridine derivatives | Potassium permanganate in liquid methylamine | 4-Methylamino-3-nitro-1,5-naphthyridine | Amination of nitro group | mdpi.comnih.gov |

| 4-Chloro-1,5-naphthyridine | Various amines | 4-Amino substituted 1,5-naphthyridines | Nucleophilic aromatic substitution | nih.gov |

| 4-Bromo-5-nitrophthalonitrile | 4-Nonylphenol, K2CO3 | 4-Nitro-5-(4-nonylphenoxy)phthalonitrile | Nucleophilic substitution of bromine | researchgate.net |

| 4-Bromo-5-nitrophthalodinitrile | 2-Aminophenylamine | 4-(1-Benzothiazol-1-yl)-5-nitrophthalodinitrile | Nucleophilic aromatic substitution | researchgate.net |

Reduction of the Nitro Group and Subsequent Derivatizations

The nitro group of this compound is readily reduced to an amino group, opening up a wide array of derivatization possibilities. nih.gov Common reducing agents for nitroarenes include metals in acidic media (like Sn/HCl or Zn/NH4Cl), catalytic hydrogenation (e.g., with Pd/C), and other reagents like sodium borohydride (B1222165) in the presence of a catalyst. scispace.comrsc.orgmdpi.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present. scispace.com

Once the 3-amino-4-hydroxy-1,5-naphthyridine is formed, the amino group can undergo various reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These derivatizations are crucial for the synthesis of a wide range of substituted 1,5-naphthyridines with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Oxidation Reactions

Oxidation reactions involving the 1,5-naphthyridine core can lead to several outcomes. The dihydro- or tetrahydro-naphthyridine ring can be oxidized to the fully aromatic 1,5-naphthyridine system. nih.gov Reagents like manganese dioxide (MnO2) or potassium permanganate (KMnO4) in acidic media can achieve this aromatization.

Side chains attached to the naphthyridine core can also be oxidized. For example, a methyl group can be oxidized to a formyl group or a carboxylic acid. mdpi.com While specific examples for this compound are not provided, these general principles of oxidation on related structures are applicable. mdpi.comnih.gov

Cross-Coupling Reactions Involving this compound Substructure

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netsoton.ac.uk For this compound to participate in such reactions, the hydroxyl group is typically first converted to a halide (e.g., chloride or bromide) or a triflate, which can then act as a coupling partner. nih.gov

These reactions allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, onto the 1,5-naphthyridine scaffold, significantly expanding the chemical space accessible from this core structure. nih.govsoton.ac.uk

Modification of Side Chains and Functional Group Interconversions on the Naphthyridine Core

The functional groups on the this compound core can be interconverted to create new derivatives. mdpi.comvanderbilt.edu The nitro group can be reduced to an amine, as discussed previously. The hydroxyl group can be converted to other functionalities. For instance, it can be transformed into a halogen, which is a good leaving group for nucleophilic substitution reactions. nih.gov

Furthermore, if side chains are introduced onto the naphthyridine ring, they can be modified. For example, an ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide or other derivatives. These transformations are standard in organic synthesis and allow for fine-tuning of the molecule's properties. vanderbilt.edu

Derivatization of the Hydroxy Group

The hydroxyl group of this compound is a key site for derivatization. It can undergo several types of reactions:

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers. nih.gov

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under appropriate conditions) to form esters.

Conversion to a Halogen: As mentioned, reaction with reagents like phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5) converts the hydroxyl group into a chlorine atom, which is a versatile handle for further reactions. nih.gov

Metal Chelation: The 4-hydroxy-1,5-naphthyridine moiety can act as a ligand to form metal chelates with various metals, such as aluminum, gallium, and indium. mdpi.comnih.gov

These derivatizations not only modify the chemical properties of the molecule but can also be a strategic step in a larger synthetic sequence. nih.govnih.gov

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Etherification | Alkyl halides, Base | Ethers | nih.gov |

| Esterification | Acyl chlorides, Anhydrides | Esters | vanderbilt.edu |

| Halogenation | POCl3, PCl5 | 4-Halo-1,5-naphthyridines | nih.gov |

| Metal Chelation | Metal salts (e.g., Al, Ga, In) | Metal Chelates | mdpi.comnih.gov |

Computational and Theoretical Investigations of 4 Hydroxy 3 Nitro 1,5 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can determine the electronic structure and predict a wide range of molecular properties.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of 4-Hydroxy-3-nitro-1,5-naphthyridine dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electrons within the molecule. This analysis includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

Reactivity descriptors, derived from these calculations, can pinpoint the most likely sites for electrophilic and nucleophilic attack. For this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group, in addition to the nitrogen atoms in the naphthyridine core, creates a complex electronic environment. Theoretical calculations can map the electrostatic potential on the molecular surface, providing a visual guide to the electron-rich and electron-poor regions, thereby predicting how the molecule will interact with other reagents.

Conformational Analysis and Molecular Dynamics

While the 1,5-naphthyridine (B1222797) ring system is largely planar, the orientation of the hydroxyl and nitro substituents can be subject to conformational preferences. Conformational analysis, using computational methods, helps to identify the most stable three-dimensional arrangement of the atoms. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated, revealing the global and local energy minima.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal the flexibility of the molecule and the stability of its different conformations, which is crucial for understanding its biological activity. For instance, a 100 ns-long MD simulation has been used to assess the stable interaction of naphthyridine derivatives with their biological targets. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Biological Activity

Given the established biological activities of many naphthyridine derivatives, molecular docking is a key computational technique to predict and analyze how this compound might interact with a specific protein target. nih.govmdpi.com This method computationally places the molecule (the ligand) into the binding site of a protein and scores the different poses based on their binding affinity.

These studies can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site. For example, in studies of related compounds, docking has been used to understand interactions with targets like the dehydrosqualene synthase (CrtM) of Staphylococcus aureus and topoisomerase II. nih.govresearchgate.net The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 has confirmed the binding mode that was initially proposed by docking studies. nih.gov For this compound, the hydroxyl and nitro groups, along with the naphthyridine nitrogens, are expected to be key features in forming specific interactions with a protein target.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. Theoretical studies can model the transition states of a reaction, which are high-energy species that cannot be easily observed experimentally. By calculating the energy profile of a reaction pathway, chemists can determine the activation energy and predict the feasibility and rate of a reaction.

For instance, the synthesis of the 1,5-naphthyridine core often involves cyclization reactions. nih.govresearchgate.net Computational methods can be used to study the mechanism of these cyclizations, providing insights into the role of catalysts and the factors that control regioselectivity. Similarly, the reactivity of the substituted naphthyridine, such as nucleophilic aromatic substitution, can be modeled to understand the influence of the hydroxyl and nitro groups on the reaction outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In a QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of related molecules with known biological activities. Statistical methods are then used to develop a model that correlates these descriptors with the activity. Such a model can then be used to predict the activity of new, untested compounds, including different derivatives of this compound. QSAR studies on related 1,8-naphthyridin-4-ones have shown that factors like the position, size, and polarity of substituents are key determinants of their inhibitory potencies. nih.gov This highlights the potential of QSAR to guide the design of more potent and selective analogs of this compound.

Advanced Applications Beyond Medicinal Chemistry

Material Science Applications

There is currently no published research detailing the application of 4-Hydroxy-3-nitro-1,5-naphthyridine in the fields of material science. The following subsections, therefore, represent areas of potential future investigation rather than a review of existing work.

No studies have been found that investigate the use of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. While some metal chelates of general 4-hydroxy-1,5-naphthyridine derivatives have been explored as potential blue emitters, there is no specific data for the 3-nitro substituted variant.

The potential application of this compound in solar cells or as a semiconductor material has not been reported in the scientific literature.

There is no available information on the development of chemical sensors based on this compound.

Coordination Chemistry and Metal Complexation

The potential of this compound as a ligand in coordination chemistry is an area that remains to be explored.

No research has been published on the design, synthesis, or characterization of metal chelates involving this compound as a ligand. The presence of the hydroxyl and nitro groups, in theory, provides potential coordination sites, but no studies have documented their use in forming metal complexes.

As there are no known metal complexes of this compound reported in the literature, their photophysical properties remain uncharacterized.

Applications in Bio-imaging, pH Sensing, Molecular Spintronics, and Quantum Computing

The unique arrangement of functional groups in this compound makes it a candidate for several advanced applications that rely on specific molecular interactions with light, electronic fields, and quantum phenomena.

Bio-imaging

Fluorescent molecules are invaluable tools in biological imaging, allowing for the visualization of cellular structures and processes. The 1,5-naphthyridine (B1222797) scaffold, being a heterocyclic aromatic system, has the potential for fluorescence. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group can create a "push-pull" system, which often leads to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key feature of many fluorescent dyes.

For instance, studies on the similarly substituted 4-hydroxy-3-nitro-1,8-naphthalic anhydride have shown that it exhibits fluorescence that is sensitive to the polarity of its environment. mtu.eduuobasrah.edu.iqresearchgate.net This solvatochromism, or the change in emission color with solvent polarity, is a desirable property for bio-imaging probes, as it can be used to report on the local environment within a cell.

Table 1: Potential Photophysical Properties of this compound for Bio-imaging

| Property | Potential Characteristic | Rationale |

| Excitation Wavelength | UV-Visible | Based on the aromatic 1,5-naphthyridine core. |

| Emission Wavelength | Visible | The push-pull system of hydroxyl and nitro groups could lead to emission in the visible spectrum. |

| Quantum Yield | Moderate to High | Dependent on the rigidity of the structure and non-radiative decay pathways. |

| Stokes Shift | Potentially Large | The ICT character often results in a significant separation between excitation and emission maxima, which is beneficial for reducing self-absorption. |

| Photostability | Moderate | Aromatic heterocyclic systems can exhibit good photostability. |

pH Sensing

The hydroxyl group at the 4-position of the naphthyridine ring introduces pH sensitivity to the molecule. In its deprotonated form (at higher pH), the oxygen atom becomes a stronger electron donor, which can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. This change in fluorescence or absorption in response to pH can be harnessed for sensing applications. mtu.edunih.gov

Fluorescent pH probes are crucial for monitoring pH changes in various chemical and biological systems, including within living cells. mtu.edu A probe based on this compound could potentially operate through a pH-dependent modulation of the ICT process. At low pH, the hydroxyl group is protonated, and the ICT is weaker, leading to a specific fluorescence emission. As the pH increases, the hydroxyl group deprotonates, enhancing the ICT and causing a shift in the emission wavelength or a change in fluorescence intensity. This ratiometric or intensiometric response would allow for the quantitative measurement of pH. arxiv.org

Table 2: Predicted pH-Sensing Mechanism of this compound

| pH Range | Molecular State | Expected Photophysical Change |

| Acidic | Protonated hydroxyl group | Emission characteristic of the neutral form. |

| Alkaline | Deprotonated hydroxyl group (phenolate) | Shift in emission wavelength (ratiometric) or change in intensity (intensometric) due to enhanced ICT. |

Molecular Spintronics

Molecular spintronics is a field that aims to use the spin of electrons in individual molecules to store and process information. ruben-group.despintronics-info.comnih.gov Organic molecules, particularly those with extended π-systems and heteroatoms, are of interest due to their potentially long spin coherence times. The 1,5-naphthyridine ring system provides a platform for delocalized π-electrons.

The introduction of a nitro group could be particularly relevant. The nitrogen and oxygen atoms in the nitro group have unpaired electrons in their p-orbitals, which could potentially interact with the spin of conducting electrons. While research in this area is still highly exploratory, nitrogen-containing heterocyclic compounds are being investigated for their potential in spintronic devices. nih.govnih.gov The ability to control the spin state of a molecule through electrical or magnetic fields is a key requirement, and the specific electronic structure of this compound might offer handles for such manipulation. Theoretical studies and experimental investigations on single-molecule junctions would be necessary to explore this potential. researchgate.netfz-juelich.de

Quantum Computing

The application of individual molecules in quantum computing is a futuristic and highly theoretical concept. It relies on the ability to use molecular properties, such as spin states or electronic energy levels, as qubits—the fundamental units of quantum information. nih.govahb-lab.comresearchgate.net

Nitrogen-containing heterocyclic molecules are being considered in the broader context of materials for quantum information science. nih.govnih.govresearchgate.net The well-defined energy levels of a molecule like this compound, governed by its electronic structure, could theoretically be manipulated with high precision using lasers or electromagnetic fields to represent quantum states. The presence of heteroatoms and substituents can tune these energy levels. However, significant challenges remain in addressing and controlling the quantum states of individual molecules and protecting them from decoherence. Quantum chemical calculations could provide initial insights into the feasibility of using this compound in such applications. researchgate.net

Future Directions and Research Perspectives for 4 Hydroxy 3 Nitro 1,5 Naphthyridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,5-naphthyridine (B1222797) derivatives has traditionally relied on classic reactions like the Skraup and Gould-Jacobs reactions. nih.gov However, the future of synthesizing 4-Hydroxy-3-nitro-1,5-naphthyridine and its analogs lies in the development of more environmentally friendly and efficient methods.

Recent advancements have highlighted the potential of microwave-assisted synthesis and the use of thermally stable heat transfer fluids like Dowtherm-A to achieve higher yields in shorter reaction times. researchgate.net For instance, methodologies for the synthesis of 4-hydroxy- researchgate.netmdpi.comnaphthyridine-3-carbonitriles have demonstrated the superiority of microwave irradiation over conventional refluxing, offering a greener alternative. researchgate.net Future research should continue to explore and optimize these eco-friendly techniques. The focus should be on minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy. The development of one-pot syntheses and the use of reusable catalysts are also promising areas of investigation. nih.gov

| Synthetic Method | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Higher yields, shorter reaction times, and often milder reaction conditions. researchgate.net |

| Use of Dowtherm-A | Employment of a thermally stable heat transfer fluid for high-temperature reactions. | Enables reactions requiring elevated temperatures to proceed efficiently. nih.govresearchgate.net |

| Catalyst-free Cyclization | Reactions that proceed without the need for a catalyst. | Simplifies purification and reduces environmental impact. |

| Flow Chemistry | Continuous processing of reactants in a reactor. | Improved safety, scalability, and reproducibility. |

Exploration of New Biological Targets and Therapeutic Areas

While naphthyridine derivatives have been investigated for a range of biological activities, including as antibacterial and anticancer agents, the full therapeutic potential of this compound remains largely untapped. mdpi.comnih.gov Future research should venture into exploring novel biological targets and therapeutic areas for this compound and its derivatives.

The 1,5-naphthyridine core has been identified as a privileged scaffold in medicinal chemistry. researchgate.net For example, derivatives have shown potent inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a promising target for diabetes treatment. nih.gov Another area of interest is the development of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which plays a role in various diseases, including cancer and fibrosis. nih.gov

Systematic screening of this compound and its analogs against a diverse panel of biological targets, including kinases, proteases, and G-protein coupled receptors, could unveil new therapeutic opportunities. Furthermore, investigating its potential in neglected tropical diseases, viral infections, and neurodegenerative disorders could lead to significant breakthroughs. nih.gov

Rational Design of Potent and Selective Analogs for Drug Discovery

The future of drug discovery for this compound hinges on the rational design of analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor.

By systematically modifying the substituents on the 1,5-naphthyridine core, researchers can elucidate the key structural features required for a desired biological activity. For instance, in the development of antileishmanial 8-hydroxynaphthyridines, it was found that the phenolic hydroxyl group was crucial for activity. nih.gov Similarly, the introduction of different side chains can significantly impact the potency and selectivity of the compounds. nih.gov

Computational modeling and molecular docking studies can play a pivotal role in guiding the design of new analogs. These techniques can predict the binding modes of compounds to their biological targets, allowing for the design of molecules with improved affinity and specificity. nih.gov The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 has already provided valuable insights for further optimization. nih.gov

| Research Approach | Description | Expected Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the effect on biological activity. | Identification of key pharmacophoric features and optimization of lead compounds. nih.govnih.gov |

| Computational Modeling | Use of computer simulations to predict molecular properties and interactions. | Rational design of new analogs with improved potency and selectivity. nih.gov |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Identification of novel hits and lead compounds from large chemical libraries. |

Integration of Multidisciplinary Approaches in Naphthyridine Research

To fully unlock the potential of this compound, a multidisciplinary research approach is essential. This involves the collaboration of synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists.

The synthesis of novel analogs by chemists can be guided by the biological screening results and computational predictions. In turn, the biological evaluation of these new compounds will provide valuable feedback for further design and synthesis. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Furthermore, the integration of advanced analytical techniques is crucial for the characterization of new compounds and the study of their interactions with biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are indispensable for elucidating the structure and properties of 1,5-naphthyridine derivatives. researchgate.net

The study of fused 1,5-naphthyridine systems with other heterocyclic rings, such as indoles and porphyrins, also presents an exciting avenue for future research, potentially leading to materials with novel photophysical or electronic properties. nih.gov

Q & A

Q. What synthetic methodologies are recommended for the nitration of 4-hydroxy-1,5-naphthyridine derivatives?

The nitration of 4-hydroxy-1,5-naphthyridine derivatives can be achieved using concentrated nitric acid (density 1.42 g/mL) in acetic acid under reflux conditions. For example, 4-hydroxy-1,5-naphthyridin-2(1H)-one reacts with HNO₃ in acetic acid at 95°C for 7 minutes to yield the 3-nitro derivative with a 30% yield . Key considerations include controlling reaction temperature to avoid over-nitration and using stoichiometric excess of nitric acid to compensate for competitive side reactions like oxidation.

Q. How should researchers purify 4-hydroxy-3-nitro-1,5-naphthyridine after synthesis?

Post-synthesis purification typically involves recrystallization from polar aprotic solvents (e.g., dimethylformamide or acetic acid) due to the compound’s moderate solubility. Column chromatography on silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) is recommended for removing nitro-byproducts. Analytical TLC (Rf ~0.4 in ethyl acetate) should confirm purity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Distinct AB coupling systems (e.g., δ 8.2–8.5 ppm for H3/H4 and H6/H7 protons) confirm aromatic proton environments .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 206.03 (calculated for C₈H₅N₃O₃). High-resolution MS is critical to distinguish isotopic patterns from potential chlorine contaminants .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Advanced Research Questions

Q. How does the nitro group influence the coordination chemistry of 1,5-naphthyridines with transition metals?

The nitro group at position 3 enhances electron-withdrawing effects, stabilizing metal complexes through π-backbonding. For example, 1,5-naphthyridine derivatives form one-dimensional coordination polymers with Cu(I) or W(0) via bidentate bridging modes. Synthetic protocols involve refluxing the ligand with metal precursors (e.g., W(CO)₆) in THF under inert gas, yielding complexes like W(1,5-napy)(CO)₅ . X-ray crystallography is essential to confirm stepped bridging geometries .

Q. What strategies mitigate conflicting data in reactivity studies of this compound?

Contradictions in reaction outcomes (e.g., unexpected esterification vs. nitration) often arise from variable protonation states of the hydroxy group. To resolve this:

Q. How can this compound be functionalized for bioactive molecule synthesis?

The hydroxy group at position 4 enables esterification or amidation. For instance, coupling with N-hydroxysuccinimide (NHS) in DMF using SOCl₂ as an activating agent yields 3-(succinimidooxycarbonyl)-1,5-naphthyridin-4(1H)-one (80% yield) . The nitro group can later be reduced to an amine (H₂/Pd-C, ethanol) for further derivatization into antimicrobial or anticancer scaffolds .

Q. What stability challenges exist for this compound during long-term storage?

- Degradation Pathways : Hydrolysis of the nitro group to amines under humid conditions and photooxidation of the naphthyridine core.

- Mitigation : Store in amber vials under argon at –20°C. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity. Degradation >5% over 6 months necessitates repurification .

Methodological Considerations

Q. How to design experiments assessing the ecological toxicity of this compound?

- Acute Toxicity : Follow OECD Guideline 423, testing on Daphnia magna (LC₅₀) and Vibrio fischeri (bioluminescence inhibition).

- Bioaccumulation : Use logP values (calculated cLogP ~1.2) and BCF (bioconcentration factor) models.

- Soil Mobility : Perform column leaching tests with standardized OECD soils . Note that current ecotoxicological data are sparse, requiring validation via tiered testing .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for Fukui indices (electrophilicity at C3 and C7 positions).

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on transition states using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.